REACTION_CXSMILES
|
[CH:1]1([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([S-])C.[Na+].O.Cl>CN(C=O)C.C(OCC)(=O)C>[CH:1]1([O:7][C:8]2[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|
|
Name
|
1-cyclohexyloxy-4-methoxy-benzene
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)OC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C(C)[S-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the organic phase washed with water three times, brine twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |